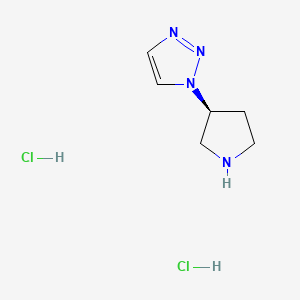
(S)-1-(Pyrrolidin-3-yl)-1H-1,2,3-triazole dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3S)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride is a nitrogen-containing heterocyclic compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3S)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions under mild conditions, leading to the formation of the triazole ring .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 1-[(3S)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different derivatives.
Reduction: The compound can be reduced to modify the triazole ring or the pyrrolidine ring.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazole N-oxides, while reduction can yield dihydrotriazole derivatives .
科学研究应用
1-[(3S)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of advanced materials with specific properties.
作用机制
The mechanism of action of 1-[(3S)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride involves its interaction with specific molecular targets. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, making it an effective ligand for various enzymes and receptors. This interaction can modulate the activity of these targets, leading to the desired biological effects .
相似化合物的比较
- 1-[(3S)-pyrrolidin-3-yl]-1H-1,2,3-triazole monohydrochloride
- 1-[(3S)-pyrrolidin-3-yl]-1H-1,2,3-triazole free base
Uniqueness: 1-[(3S)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride is unique due to its dihydrochloride form, which enhances its solubility and stability compared to its monohydrochloride and free base counterparts. This makes it more suitable for certain applications, particularly in aqueous environments .
属性
分子式 |
C6H12Cl2N4 |
|---|---|
分子量 |
211.09 g/mol |
IUPAC 名称 |
1-[(3S)-pyrrolidin-3-yl]triazole;dihydrochloride |
InChI |
InChI=1S/C6H10N4.2ClH/c1-2-7-5-6(1)10-4-3-8-9-10;;/h3-4,6-7H,1-2,5H2;2*1H/t6-;;/m0../s1 |
InChI 键 |
VEAVKKCPYFVAGM-ILKKLZGPSA-N |
手性 SMILES |
C1CNC[C@H]1N2C=CN=N2.Cl.Cl |
规范 SMILES |
C1CNCC1N2C=CN=N2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


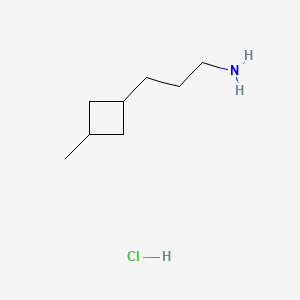
![methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine hydrochloride](/img/structure/B15301485.png)

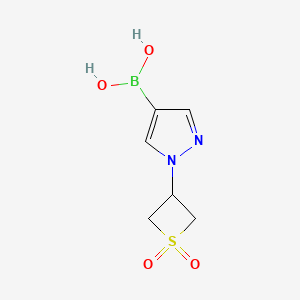
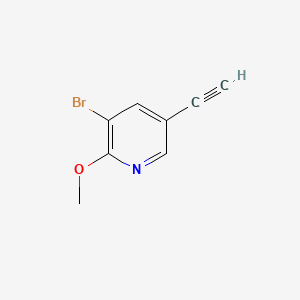
![4-{2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride](/img/structure/B15301502.png)
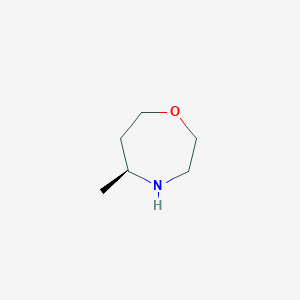

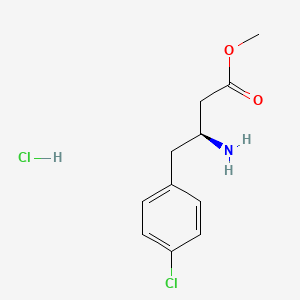
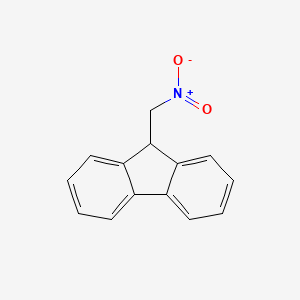


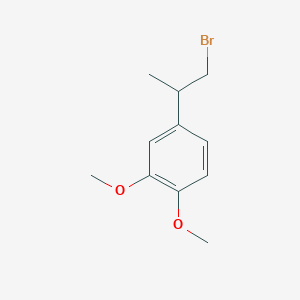
![1-(Bromomethyl)-3-cyclobutylbicyclo[1.1.1]pentane](/img/structure/B15301541.png)
